Dual Functionalization Advantage: 3-Phenyl + 5-Aldehyde vs. Mono-Functionalized Indazole Building Blocks
3-Phenyl-1H-indazole-5-carbaldehyde combines two synthetically orthogonal functional groups on a single indazole core: a 3-phenyl substituent for hydrophobic pocket occupancy and a 5-aldehyde handle for diversification via reductive amination, Schiff base formation, or Knoevenagel condensation . In contrast, 1H-indazole-5-carbaldehyde (CAS 253801-04-6, MW 146.15) lacks the 3-phenyl group entirely, limiting its utility as a direct precursor for 3-aryl-substituted kinase inhibitor scaffolds without additional synthetic steps . Conversely, 3-phenyl-1H-indazole (CAS 13097-01-3, MW 194.23) carries the pharmacophoric 3-phenyl group but lacks the reactive aldehyde handle, precluding direct diversification at the 5-position .
| Evidence Dimension | Number of synthetically addressable diversification points |
|---|---|
| Target Compound Data | Two orthogonal functional groups: 3-phenyl (pharmacophore) + 5-aldehyde (reactive handle for diversification); MW 222.24; Formula C₁₄H₁₀N₂O |
| Comparator Or Baseline | 1H-Indazole-5-carbaldehyde: 5-aldehyde only, no 3-substituent (MW 146.15, C₈H₆N₂O); 3-Phenyl-1H-indazole: 3-phenyl only, no aldehyde handle (MW 194.23, C₁₃H₁₀N₂) |
| Quantified Difference | Target compound offers two orthogonal diversification points vs. one for either comparator; eliminates 1–2 synthetic steps for constructing 3-aryl-5-functionalized indazole libraries |
| Conditions | Structural comparison based on molecular formula, molecular weight, and functional group analysis from vendor technical datasheets and PubChem records |
Why This Matters
For medicinal chemistry teams building focused kinase inhibitor libraries, the dual-functionalized scaffold eliminates at least one additional synthetic transformation compared to sequential functionalization of mono-substituted precursors, directly reducing synthesis cycle time and cost per analog.
